molecular formula C17H18BrN3O B6989394 N-(2-bromopyridin-4-yl)-2-methyl-N-(2-pyridin-2-ylethyl)cyclopropane-1-carboxamide

N-(2-bromopyridin-4-yl)-2-methyl-N-(2-pyridin-2-ylethyl)cyclopropane-1-carboxamide

Cat. No.: B6989394
M. Wt: 360.2 g/mol
InChI Key: ISJYYJGWRLKSSZ-UHFFFAOYSA-N
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Description

N-(2-bromopyridin-4-yl)-2-methyl-N-(2-pyridin-2-ylethyl)cyclopropane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety, a cyclopropane ring, and a carboxamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-bromopyridin-4-yl)-2-methyl-N-(2-pyridin-2-ylethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O/c1-12-10-15(12)17(22)21(14-5-8-20-16(18)11-14)9-6-13-4-2-3-7-19-13/h2-5,7-8,11-12,15H,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJYYJGWRLKSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N(CCC2=CC=CC=N2)C3=CC(=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromopyridin-4-yl)-2-methyl-N-(2-pyridin-2-ylethyl)cyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the bromopyridine derivative. This is followed by the introduction of the cyclopropane ring and the carboxamide group. Common reagents used in these reactions include bromine, pyridine, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the efficiency and scalability of the process. The use of automated systems and advanced analytical techniques ensures the consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromopyridin-4-yl)-2-methyl-N-(2-pyridin-2-ylethyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-bromopyridin-4-yl)-2-methyl-N-(2-pyridin-2-ylethyl)cyclopropane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-bromopyridin-4-yl)-2-methyl-N-(2-pyridin-2-ylethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloropyridin-4-yl)-2-methyl-N-(2-pyridin-2-ylethyl)cyclopropane-1-carboxamide
  • N-(2-fluoropyridin-4-yl)-2-methyl-N-(2-pyridin-2-ylethyl)cyclopropane-1-carboxamide
  • N-(2-iodopyridin-4-yl)-2-methyl-N-(2-pyridin-2-ylethyl)cyclopropane-1-carboxamide

Uniqueness

N-(2-bromopyridin-4-yl)-2-methyl-N-(2-pyridin-2-ylethyl)cyclopropane-1-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various halogen bonding interactions, enhancing the compound’s ability to bind to specific molecular targets.

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